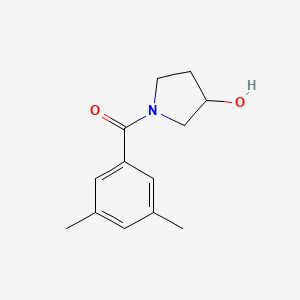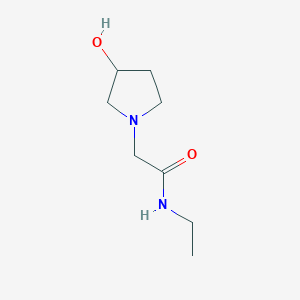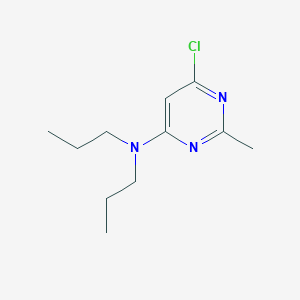
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole
Descripción general
Descripción
The compound “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms. The bromomethyl and cyclopropyl groups attached to the pyrazole ring could potentially alter its properties and reactivity .
Molecular Structure Analysis
The molecular structure of “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” would consist of a pyrazole ring with a bromomethyl group attached at the 4-position and a cyclopropyl group at the 5-position .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyrazole ring, being aromatic, can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” would depend on the nature of the pyrazole ring and the attached groups. For instance, the bromomethyl group is polar, which could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Polymer Synthesis
This compound serves as a building block in the synthesis of polymers. It can be used to create novel block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . These copolymers have potential applications in creating new materials with unique properties such as enhanced strength, flexibility, or chemical resistance.
Ligand Synthesis for Metal Coordination
The bromomethyl group in the compound can react with other chemicals to form ligands that can chelate metals. These ligands are useful in creating complex structures with metals, which are essential in catalysis and materials science .
Organic Synthesis
As an alkylating agent, this compound can be used to introduce the cyclopropyl group into other organic molecules. This is particularly useful in the synthesis of cyclopropanes, which are a class of compounds with wide applications in pharmaceuticals and agrochemicals.
Peptide Synthesis
In biochemistry, the compound can be used as an alkylating agent to modify peptides. This modification can change the properties of peptides, such as their stability, making them more suitable for therapeutic use.
Synthesis of Heterocycles
The pyrazole ring present in the compound is a versatile moiety for constructing heterocyclic compounds. These heterocycles are crucial in drug discovery and development due to their pharmacological properties.
Catalysis
The compound can be used to synthesize catalysts for various chemical reactions. The presence of the bromomethyl group allows for further functionalization, which can lead to the development of catalysts with high specificity and efficiency.
Material Science
In material science, the compound’s ability to act as a polymerization initiator can be exploited to create materials with tailored properties. This can lead to innovations in the production of plastics, coatings, and other polymeric materials .
Analytical Chemistry
While not directly used in analytical procedures, the compound can be a precursor to reagents that are used in analytical chemistry. For example, it can be transformed into indicators or dyes that respond to changes in the environment, aiding in the detection and measurement of various substances.
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKYNMLLSUOFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
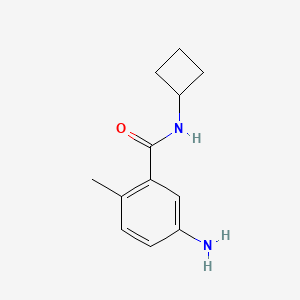

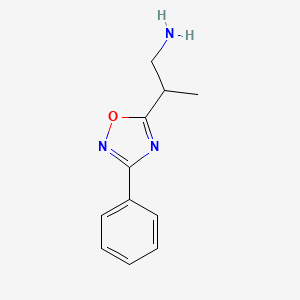

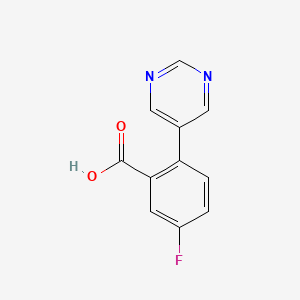


amine](/img/structure/B1467508.png)
![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)
